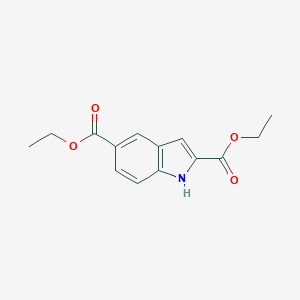

diethyl 1H-indole-2,5-dicarboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

diethyl 1H-indole-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-18-13(16)9-5-6-11-10(7-9)8-12(15-11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFLIZMMNNHRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576011 | |

| Record name | Diethyl 1H-indole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127221-02-7 | |

| Record name | Diethyl 1H-indole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Diethyl 1H-indole-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Diethyl 1H-indole-2,5-dicarboxylate is a heterocyclic organic compound featuring an indole core structure. The indole motif is a prevalent scaffold in numerous natural products and pharmacologically active molecules, recognized for its diverse biological activities.[1] This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential biological significance of Diethyl 1H-indole-2,5-dicarboxylate, tailored for professionals in research and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key quantitative data for Diethyl 1H-indole-2,5-dicarboxylate are summarized in the table below.

| Property | Value |

| Molecular Weight | 261.277 g/mol |

| Molecular Formula | C₁₄H₁₅NO₄ |

| CAS Number | 127221-02-7 |

| Canonical SMILES | CCOC(=O)c1cc2cc(ccc2[nH]1)C(=O)OCC |

| InChI Key | IEFLIZMMNNHRSB-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow via Fischer Indole Synthesis

The following diagram illustrates a plausible synthetic pathway for Diethyl 1H-indole-2,5-dicarboxylate based on the principles of the Fischer indole synthesis.

General Experimental Protocol (Adapted from related syntheses)

The following is a generalized experimental protocol for the synthesis of an indole derivative, which may be adapted for Diethyl 1H-indole-2,5-dicarboxylate. This protocol is based on established procedures for similar compounds.

-

Hydrazone Formation:

-

Dissolve the substituted phenylhydrazine (e.g., a derivative of 4-hydrazinobenzoic acid) in a suitable solvent such as ethanol or acetic acid.

-

Add the keto-ester (e.g., diethyl 2-ketosuccinate) to the solution.

-

Stir the mixture at room temperature or with gentle heating to facilitate the condensation reaction and formation of the phenylhydrazone intermediate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the hydrazone can be isolated by precipitation or extraction, or used directly in the next step.

-

-

Fischer Indole Cyclization:

-

The crude or purified hydrazone is dissolved in a high-boiling point solvent.

-

An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride) is added to the mixture.

-

The reaction mixture is heated to a high temperature (typically >100 °C) to induce the[2][2]-sigmatropic rearrangement and subsequent cyclization.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and neutralized. The product is then extracted with an organic solvent.

-

-

Purification:

-

The crude product is purified using column chromatography on silica gel, followed by recrystallization to obtain the pure indole derivative.

-

-

Characterization:

-

The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of Diethyl 1H-indole-2,5-dicarboxylate are limited, the broader class of indole derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties. These activities suggest potential avenues of research for this specific compound.

Anticancer Potential

Indole-based compounds are known to exhibit significant anticancer activity.[3] They can act through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis. For instance, certain indole derivatives have been shown to target the 14-3-3η protein, which is implicated in liver cancer.[4] Others have demonstrated inhibitory effects on EGFR and CDK2, which are crucial in cell cycle regulation.

The following diagram illustrates a generalized signaling pathway that is often targeted by anticancer indole derivatives.

Antimicrobial and Anti-inflammatory Properties

Various indole derivatives have also demonstrated potent antimicrobial and anti-inflammatory activities.[5][6][7] Their antimicrobial effects are often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes. The anti-inflammatory properties can stem from the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Conclusion and Future Directions

Diethyl 1H-indole-2,5-dicarboxylate, with its characteristic indole scaffold, represents a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery. While specific biological data for this molecule is sparse, the well-documented activities of related indole derivatives provide a strong rationale for its evaluation as a potential therapeutic agent. Future research should focus on developing a robust and scalable synthesis protocol, followed by a comprehensive screening for its anticancer, antimicrobial, and anti-inflammatory properties. Elucidating its specific molecular targets and mechanism of action will be crucial for its potential development into a lead compound for novel therapeutics.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of diethyl 1H-indole-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of diethyl 1H-indole-2,5-dicarboxylate. It includes detailed experimental protocols for its synthesis and analysis, and illustrates its relevance in synthetic chemistry and drug discovery workflows.

Core Properties

Diethyl 1H-indole-2,5-dicarboxylate is a member of the indole family, a class of heterocyclic aromatic compounds widely recognized for their presence in natural products and their utility as pharmacophores in medicinal chemistry.[1] This diester derivative serves as a versatile building block for the synthesis of more complex molecular architectures.

Physical and Chemical Data

| Property | Value | Source |

| IUPAC Name | diethyl 1H-indole-2,5-dicarboxylate | - |

| CAS Number | 127221-02-7 | [3] |

| Molecular Formula | C₁₄H₁₅NO₄ | [3] |

| Molecular Weight | 261.28 g/mol | [3] |

| Appearance | Inferred to be a solid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in organic solvents (e.g., Ethanol, Dichloromethane, Ethyl Acetate) | - |

| InChI Key | IEFLIZMMNNHRSB-UHFFFAOYSA-N | [3] |

| SMILES | CCOC(=O)c1cc2cc(C(=O)OCC)ccc2[nH]1 | - |

Spectroscopic Data Profile

Detailed experimental spectra for diethyl 1H-indole-2,5-dicarboxylate are not published. However, based on the known spectral characteristics of indole derivatives and ester functional groups, the following table outlines the expected major signals.[4][5][6][7][8]

| Spectroscopy | Expected Signals |

| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (N-H of indole).~7.0-8.5 ppm: Multiplets, 3H (Aromatic protons on the indole ring).~4.4 ppm: Quartet, 4H (CH₂ of ethyl esters).~1.4 ppm: Triplet, 6H (CH₃ of ethyl esters). |

| ¹³C NMR | ~160-170 ppm: Two signals (C=O of esters).~110-140 ppm: Eight signals (Aromatic carbons of the indole ring).~60-65 ppm: Two signals (CH₂ of ethyl esters).~14-15 ppm: Two signals (CH₃ of ethyl esters). |

| IR (Infrared) | ~3400 cm⁻¹: N-H stretching.~3100-3000 cm⁻¹: Aromatic C-H stretching.~2980-2850 cm⁻¹: Aliphatic C-H stretching.~1720-1700 cm⁻¹: Strong C=O stretching (ester).~1600-1450 cm⁻¹: Aromatic C=C stretching.~1250-1000 cm⁻¹: C-O stretching (ester). |

Experimental Protocols

Synthesis via Fischer Indole Synthesis

The most prominent and versatile method for constructing the indole nucleus is the Fischer indole synthesis.[1][9][10][11] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a suitable aldehyde or ketone.[12][13]

General Protocol:

A plausible synthetic route to diethyl 1H-indole-2,5-dicarboxylate involves the reaction of 4-(ethoxycarbonyl)phenylhydrazine with diethyl 2-ketosuccinate under acidic conditions.

-

Step 1: Formation of the Hydrazone. 4-(Ethoxycarbonyl)phenylhydrazine hydrochloride (1 equivalent) is neutralized and then condensed with diethyl 2-ketosuccinate (1 equivalent) in a suitable solvent such as ethanol. The reaction is typically stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting materials and the formation of the intermediate hydrazone.

-

Step 2: Acid-Catalyzed Cyclization. An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, is added to the reaction mixture.[9] The mixture is then heated, often to reflux, to induce the[10][10]-sigmatropic rearrangement and subsequent cyclization. The reaction progress is monitored by TLC.

-

Step 3: Work-up and Isolation. Upon completion, the reaction mixture is cooled to room temperature and neutralized carefully, often by pouring it into a mixture of ice and a base like sodium bicarbonate. The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude diethyl 1H-indole-2,5-dicarboxylate can be purified using standard laboratory techniques:

-

Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. The crude product is dissolved in the minimum amount of hot solvent, and the solution is allowed to cool slowly to form crystals, which are then collected by filtration.[2]

-

Column Chromatography: For more challenging purifications or to remove closely related impurities, flash column chromatography on silica gel is effective.[14] A solvent system with appropriate polarity, such as a gradient of ethyl acetate in hexane, is used to elute the product from the column.

Analysis

The identity and purity of the synthesized diethyl 1H-indole-2,5-dicarboxylate are confirmed by the following analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure by analyzing chemical shifts, coupling constants, and integration of proton signals.

-

Infrared (IR) Spectroscopy: IR analysis verifies the presence of key functional groups, such as the N-H bond of the indole and the C=O bonds of the ester groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Melting Point Analysis: The melting point of the purified product is measured and compared to literature values (if available) as an indicator of purity. A sharp melting range suggests a high degree of purity.

Visualized Workflows and Mechanisms

Fischer Indole Synthesis Mechanism

The following diagram illustrates the generally accepted mechanism for the Fischer indole synthesis, the cornerstone reaction for preparing the indole core.

Caption: General mechanism of the Fischer Indole Synthesis.

Role in Drug Discovery Workflow

Diethyl 1H-indole-2,5-dicarboxylate is a valuable starting material in drug discovery. Its two ester groups provide reactive handles for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.

Caption: Workflow for utilizing indole building blocks in drug discovery.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cymitquimica.com [cymitquimica.com]

- 4. ias.ac.in [ias.ac.in]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives [mdpi.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. jk-sci.com [jk-sci.com]

- 13. youtube.com [youtube.com]

- 14. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Diethyl 1H-indole-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Diethyl 1H-indole-2,5-dicarboxylate. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide presents solubility data for the closely related compound, Indole-2-carboxylic acid, as a reference. Furthermore, it details a comprehensive experimental protocol for determining solubility, which can be readily adapted for Diethyl 1H-indole-2,5-dicarboxylate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₄ | - |

| Molecular Weight | 261.27 g/mol | - |

| LogP | 2.52 | [1] |

| Water Solubility | Qualitatively described as "soluble" | [1] |

Illustrative Solubility Data: Indole-2-carboxylic Acid

The following tables summarize the mole fraction solubility (x) of Indole-2-carboxylic acid in ten different pure solvents at temperatures ranging from 278.15 K to 360.15 K. This data is derived from a study by Liu et al. and serves as a valuable reference for understanding the solubility behavior of indole-based compounds.[2]

Table 1: Solubility of Indole-2-carboxylic Acid in Alcohols and Water

| Temperature (K) | Water (10³x) | Methanol (10³x) | Ethanol (10³x) | 1-Propanol (10³x) | 2-Propanol (10³x) | 1-Butanol (10³x) |

| 278.15 | 0.13 | 196.21 | 185.43 | 165.28 | 150.11 | 142.37 |

| 283.15 | 0.18 | 215.83 | 204.01 | 181.65 | 165.02 | 156.49 |

| 288.15 | 0.24 | 237.12 | 224.23 | 200.01 | 181.54 | 172.03 |

| 293.15 | 0.33 | 259.98 | 246.21 | 219.82 | 199.51 | 189.12 |

| 298.15 | 0.45 | 284.53 | 269.98 | 241.25 | 219.08 | 207.85 |

| 303.15 | 0.62 | 310.89 | 295.63 | 264.41 | 239.81 | 228.31 |

| 308.15 | 0.84 | 339.18 | 323.28 | 289.42 | 262.45 | 250.61 |

| 313.15 | 1.13 | 369.51 | 353.05 | 316.41 | 286.91 | 274.88 |

| 318.15 | 1.51 | 402.01 | 385.08 | 345.52 | 313.32 | 301.24 |

| 323.15 | 2.01 | 436.81 | 419.51 | 376.89 | 341.81 | 329.83 |

| 328.15 | - | 474.02 | 456.48 | 410.68 | 372.53 | 360.81 |

| 333.15 | - | 513.78 | 496.15 | 447.05 | 405.62 | 394.32 |

| 338.15 | - | 556.24 | 538.68 | 486.17 | 441.25 | 430.51 |

| 343.15 | - | - | 584.23 | 528.21 | 479.58 | 469.53 |

| 348.15 | - | - | - | 573.34 | 520.79 | 511.55 |

| 353.15 | - | - | - | 621.75 | 565.06 | 556.74 |

| 358.15 | - | - | - | - | 612.58 | 605.29 |

| 360.15 | - | - | - | - | 629.81 | 623.41 |

Table 2: Solubility of Indole-2-carboxylic Acid in Other Organic Solvents

| Temperature (K) | Ethyl Acetate (10³x) | Dichloromethane (10³x) | Toluene (10³x) | 1,4-Dioxane (10³x) |

| 278.15 | 158.24 | 10.31 | 1.12 | 11.83 |

| 283.15 | 174.01 | 12.02 | 1.54 | 13.95 |

| 288.15 | 191.35 | 14.04 | 2.11 | 16.48 |

| 293.15 | 210.38 | 16.41 | 2.90 | 19.49 |

| 298.15 | 231.21 | 19.21 | 3.98 | 23.06 |

| 303.15 | 253.98 | 22.52 | 5.46 | 27.29 |

| 308.15 | 278.84 | 26.43 | 7.50 | 32.31 |

| 313.15 | 305.93 | 31.05 | 10.32 | 38.28 |

| 318.15 | 335.41 | 36.49 | 14.19 | 45.39 |

| 323.15 | 367.43 | 42.89 | 19.53 | 53.86 |

| 328.15 | 402.15 | 50.41 | 26.89 | 63.92 |

| 333.15 | 439.73 | 59.25 | 36.99 | 75.86 |

| 338.15 | 480.35 | 69.64 | 50.88 | 90.03 |

| 343.15 | - | - | 69.99 | - |

| 348.15 | - | - | 96.28 | - |

| 353.15 | - | - | 132.42 | - |

| 358.15 | - | - | 182.11 | - |

| 360.15 | - | - | 208.23 | - |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like Diethyl 1H-indole-2,5-dicarboxylate, based on the synthetic method with laser monitoring.[2]

Materials and Apparatus

-

Solute: Diethyl 1H-indole-2,5-dicarboxylate (or other compound of interest)

-

Solvents: A range of pure solvents (e.g., water, methanol, ethanol, ethyl acetate, etc.)

-

Apparatus:

-

Jacketed glass vessel (~200 mL)

-

Thermostatic bath for temperature control

-

Magnetic stirrer

-

Laser monitoring system

-

Precision thermometer (± 0.05 K)

-

Analytical balance

-

Procedure

-

Sample Preparation: Accurately weigh a specific amount of the solute and the chosen solvent and place them into the jacketed glass vessel.

-

Temperature Control: The jacketed vessel is connected to a thermostatic bath to precisely control the temperature of the solution.

-

Equilibration: The solution is continuously stirred using a magnetic stirrer to ensure homogeneity.

-

Heating and Cooling Cycles:

-

The solution is slowly heated at a controlled rate until the solute completely dissolves. The temperature at which the last solid particle disappears is recorded.

-

The clear solution is then slowly cooled until the first solid particles reappear (crystallization). The temperature of crystallization is recorded.

-

-

Laser Monitoring: A laser beam is passed through the solution. The dissolution and crystallization points are accurately determined by observing the changes in the intensity of the transmitted laser light. A sharp change in light transmission indicates the phase transition.

-

Data Collection: The dissolution and crystallization temperatures are recorded for a given composition. The experiment is repeated with different solute-solvent ratios to determine the solubility at various temperatures.

-

Data Analysis: The collected data points are used to construct a solubility curve (solubility vs. temperature).

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

References

Spectroscopic and Synthetic Profile of Diethyl 1H-indole-2,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for diethyl 1H-indole-2,5-dicarboxylate. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a combination of predicted spectroscopic data based on analogous structures and established experimental protocols for related indole derivatives.

Chemical Structure

Figure 1: Chemical Structure of Diethyl 1H-indole-2,5-dicarboxylate.

Caption: Chemical structure of diethyl 1H-indole-2,5-dicarboxylate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for diethyl 1H-indole-2,5-dicarboxylate. These predictions are derived from the analysis of structurally similar indole compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.0 - 9.5 | br s | 1H | N-H (Indole) |

| ~8.3 | d | 1H | H-4 |

| ~7.9 | dd | 1H | H-6 |

| ~7.4 | d | 1H | H-7 |

| ~7.2 | s | 1H | H-3 |

| ~4.4 | q | 2H | O-CH₂ (C2-ester) |

| ~4.3 | q | 2H | O-CH₂ (C5-ester) |

| ~1.4 | t | 3H | CH₃ (C2-ester) |

| ~1.3 | t | 3H | CH₃ (C5-ester) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (C2-ester) |

| ~167 | C=O (C5-ester) |

| ~138 | C-7a |

| ~128 | C-3a |

| ~127 | C-2 |

| ~125 | C-5 |

| ~123 | C-6 |

| ~121 | C-4 |

| ~112 | C-7 |

| ~105 | C-3 |

| ~61 | O-CH₂ (C2-ester) |

| ~60 | O-CH₂ (C5-ester) |

| ~14 | CH₃ (C2-ester) |

| ~14 | CH₃ (C5-ester) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1710 | Strong | C=O Stretch (Ester at C2) |

| ~1690 | Strong | C=O Stretch (Ester at C5) |

| ~1600, ~1470 | Medium | C=C Aromatic Ring Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 261.10 | [M]⁺ (Molecular Ion) |

| 216.08 | [M - OCH₂CH₃]⁺ |

| 188.05 | [M - COOCH₂CH₃]⁺ |

| 144.04 | [M - 2xCOOCH₂CH₃]⁺ |

Experimental Protocols

The following section outlines a plausible synthetic route and the methodologies for the spectroscopic analysis of diethyl 1H-indole-2,5-dicarboxylate. These protocols are based on established procedures for similar indole derivatives.

Synthesis of Diethyl 1H-indole-2,5-dicarboxylate

A potential synthetic pathway for diethyl 1H-indole-2,5-dicarboxylate involves the Fischer indole synthesis.

Caption: Proposed workflow for the synthesis of diethyl 1H-indole-2,5-dicarboxylate.

Protocol:

-

Reaction Setup: A mixture of 4-hydrazinobenzoic acid and diethyl 2-ketoglutarate is prepared in a suitable solvent, such as ethanol or acetic acid.

-

Acid Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid) is added to the mixture.

-

Heating: The reaction mixture is heated to reflux for several hours to facilitate the Fischer indole cyclization.

-

Esterification: Following the indole ring formation, the carboxylic acid groups are esterified by adding excess ethanol and continuing the reflux in the presence of an acid catalyst.

-

Workup and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer.

-

The sample would be dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample would be prepared as a KBr pellet or as a thin film on a salt plate.

-

Wavenumbers would be reported in cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The molecular ion peak and major fragmentation patterns would be analyzed to confirm the molecular weight and structure.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of diethyl 1H-indole-2,5-dicarboxylate. The predicted data serves as a valuable reference for researchers engaged in the synthesis and characterization of this and related indole compounds. Experimental validation of the predicted data is recommended for definitive structural confirmation.

The Fischer Indole Synthesis: A Comprehensive Technical Guide to the Preparation of Disubstituted Indoles

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for the construction of the indole nucleus.[1][2] This technical guide provides an in-depth exploration of the Fischer indole synthesis with a specific focus on its application in the preparation of disubstituted indoles, a class of compounds with significant biological activities.

Core Principles and Reaction Mechanism

The Fischer indole synthesis is fundamentally the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[3][4] The reaction proceeds through a series of well-established steps, culminating in the formation of the aromatic indole ring with the elimination of ammonia.[2][5][6]

The key mechanistic steps are:

-

Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

-

[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[3][3]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a C-C bond.

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination: The final step involves the elimination of an ammonia molecule to yield the stable aromatic indole ring.

The choice of acid catalyst is critical and can influence reaction rates and yields. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are effective in promoting the reaction.[6][7]

Synthesis of Disubstituted Indoles: Regioselectivity and Scope

The Fischer indole synthesis is particularly valuable for the preparation of 2,3-disubstituted indoles. When an unsymmetrical ketone is used as the carbonyl component, the formation of two regioisomeric indole products is possible. The regioselectivity of the reaction is influenced by several factors, including the nature of the acid catalyst, the reaction temperature, and steric hindrance around the carbonyl group.[3][4] Generally, under kinetically controlled conditions (milder acids, lower temperatures), the reaction tends to favor the formation of the indole derived from the less substituted enamine intermediate. Conversely, thermodynamically controlled conditions (stronger acids, higher temperatures) often favor the more stable indole product.

The scope of the Fischer indole synthesis is broad, accommodating a wide range of substituents on both the arylhydrazine and the carbonyl component. This allows for the synthesis of a diverse library of disubstituted indoles with various electronic and steric properties.

Quantitative Data on Disubstituted Indole Synthesis

The following tables summarize quantitative data from various reported Fischer indole syntheses of disubstituted indoles, providing a comparative overview of reaction conditions and yields.

| Arylhydrazine | Ketone | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Phenylhydrazine | 2-Butanone | BF₃·OEt₂ | Ethanol | Reflux | - | 2,3-Dimethyl-1H-indole | 90 |

| Phenylhydrazine HCl | 2-Butanone | - | THF | 150 (MW) | 0.25 | 2,3-Dimethyl-1H-indole | - |

| Phenylhydrazine HCl | 2-Butanone | Antimony Phosphate | Methanol | Reflux | - | 2,3-Dimethyl-1H-indole | - |

| 4-Bromophenylhydrazine HCl | 2-Butanone | - | THF | 150 (MW) | 0.25 | 5-Bromo-2,3-dimethyl-1H-indole | 75 |

| Phenylhydrazine | Phenylacetone | - | - | - | - | 2-Methyl-3-phenyl-1H-indole | 74 |

| Phenylhydrazine | 1-(4-methoxyphenyl)propan-2-one | - | - | - | - | 2-Methyl-3-(4-methoxyphenyl)-1H-indole | 99 |

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of representative disubstituted indoles via the Fischer indole synthesis.

General One-Pot Procedure for 1,2,3-Trisubstituted Indoles

A one-pot, three-component protocol allows for the rapid synthesis of 1,2,3-trisubstituted indoles.[8]

-

Step 1: Fischer Indole Synthesis: To a stirred suspension of the arylhydrazine hydrochloride (1 eq.) in a suitable solvent (e.g., THF) in a microwave tube, the ketone (1.05 eq.) is added. The tube is sealed and heated to 150 °C using microwave irradiation for 10-15 minutes.

-

Step 2: N-Alkylation: After cooling to room temperature, a base (e.g., sodium hydride, 4 eq.) is added, followed by the alkylating agent (2.5 eq.). The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).

-

Purification: The crude product is purified by flash chromatography to afford the desired 1,2,3-trisubstituted indole.

Synthesis of 2,3-Dimethyl-1H-indole using Boron Trifluoride Etherate[5]

-

Reactants: Phenylhydrazine and 2-butanone.

-

Catalyst: Boron trifluoride etherate (BF₃·OEt₂).

-

Solvent: Ethanol.

-

Procedure: A solution of phenylhydrazine and 2-butanone in ethanol is treated with boron trifluoride etherate. The reaction mixture is then refluxed until the starting materials are consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 2,3-dimethyl-1H-indole. A reported yield for this reaction is approximately 90%.[5]

Modern Variations and Applications

The classical Fischer indole synthesis has been adapted and modified to enhance its efficiency, scope, and environmental friendliness. Notable variations include:

-

Microwave-Assisted Fischer Indole Synthesis: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[8]

-

Solid-Phase Synthesis: The Fischer indole synthesis has been successfully implemented on solid supports, facilitating the generation of indole libraries for high-throughput screening.

-

One-Pot, Multi-Component Reactions: These strategies combine the hydrazone formation and cyclization, and sometimes subsequent derivatization, into a single synthetic operation, improving overall efficiency.[1][8][9]

-

Mechanochemical Synthesis: A solvent-free, mechanochemical approach has been developed as an eco-friendly alternative to the traditional solution-phase reaction.[3]

The disubstituted indoles synthesized via the Fischer method are valuable intermediates in the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents, kinase inhibitors, and antimigraine drugs of the triptan class.[2]

Conclusion

The Fischer indole synthesis remains a powerful and indispensable tool in the arsenal of synthetic organic chemists. Its ability to generate a diverse array of disubstituted indoles from readily available starting materials makes it a highly valuable method in both academic research and industrial drug development. Understanding the nuances of the reaction mechanism, the factors governing regioselectivity, and the various modern adaptations allows for the strategic and efficient synthesis of complex indole-containing target molecules.

References

- 1. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. testbook.com [testbook.com]

- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 9. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the General Synthesis Routes for Indole-2,5-dicarboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2,5-dicarboxylates are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of carboxylic acid or ester functionalities at the 2- and 5-positions provides valuable handles for further chemical modifications and for modulating the physicochemical properties of the molecule. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing indole-2,5-dicarboxylates, with a focus on the Fischer indole synthesis, the Reissert indole synthesis, and modern palladium-catalyzed methods. Detailed experimental protocols, quantitative data where available, and logical workflow diagrams are presented to facilitate the practical application of these methodologies in a research and development setting.

Core Synthetic Strategies

The synthesis of indole-2,5-dicarboxylates can be approached through several established indole ring-forming reactions. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound.[2] To synthesize indole-2,5-dicarboxylates via this route, a key starting material is a hydrazine substituted with a carboxyl group at the 4-position of the phenyl ring, such as 4-hydrazinobenzoic acid or its esters. The carbonyl partner is typically an α-ketoester or a related dicarbonyl compound to furnish the carboxylate group at the 2-position of the indole ring.

A plausible route to diethyl indole-2,5-dicarboxylate is the reaction of ethyl 4-hydrazinobenzoate with diethyl ketomalonate under acidic conditions.

Logical Workflow for Fischer Indole Synthesis:

Caption: Fischer indole synthesis of indole-2,5-dicarboxylates.

Experimental Protocol (Proposed):

A detailed experimental protocol for the synthesis of ethyl 2-methylindole-5-carboxylate, a closely related compound, provides a strong basis for a proposed synthesis of diethyl 1H-indole-2,5-dicarboxylate.[3]

-

Step 1: Formation of the Hydrazone: To a solution of ethyl 4-hydrazinobenzoate hydrochloride in ethanol, add diethyl ketomalonate. The mixture is stirred at room temperature to form the corresponding hydrazone.

-

Step 2: Cyclization: The reaction mixture is then heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Step 3: Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Quantitative Data:

| Starting Material 1 | Starting Material 2 | Product | Reported Yield | Reference |

| Ethyl 4-aminobenzoate derivative | 2-oxopropanoic acid derivative | Ethyl 2-methylindole-5-carboxylate | 51-70% (over 2 steps) | [3] |

Reissert Indole Synthesis

The Reissert indole synthesis is another powerful method that is particularly well-suited for the preparation of indole-2-carboxylic acids and their esters.[4] The classical Reissert reaction involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting pyruvate derivative.[5]

To apply this method for the synthesis of indole-2,5-dicarboxylates, the starting material would need to be a 4-substituted-2-nitrotoluene, specifically 4-carboxy-2-nitrotoluene or its corresponding ester.

Logical Workflow for Reissert Indole Synthesis:

Caption: Reissert synthesis of indole-2,5-dicarboxylates.

Experimental Protocol:

A detailed protocol for the synthesis of indole-2-carboxylic acid provides a template for this approach.[6]

-

Step 1: Condensation: 4-Carboethoxy-2-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base like sodium ethoxide in ethanol. This reaction forms the corresponding ethyl o-nitrophenylpyruvate derivative.

-

Step 2: Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced to an amine. This is typically achieved using reducing agents such as zinc dust in acetic acid, iron in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting amino intermediate spontaneously cyclizes to form the indole ring.

-

Step 3: Work-up and Purification: The reaction mixture is worked up by filtering off the catalyst and partitioning the product between an organic solvent and water. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Quantitative Data:

The Reissert synthesis is known to provide good yields of indole-2-carboxylic acids. For instance, the synthesis of ethyl 5-chloro-4-fluoroindole-2-carboxylate via a Reissert reaction has been reported to be superior to a Fischer indole approach.[7]

| Starting Material | Product | Reported Yield | Reference |

| Substituted o-nitrotoluene | Substituted Indole-2-carboxylate | Good to Excellent | [7] |

Palladium-Catalyzed Syntheses

Modern synthetic organic chemistry offers several palladium-catalyzed methods for the construction of the indole nucleus. These methods often provide high efficiency and functional group tolerance.

One potential route to indole-2,5-dicarboxylates involves the palladium-catalyzed carbonylation of a suitably functionalized precursor. For example, a 5-bromoindole-2-carboxylate could be subjected to a palladium-catalyzed carbonylation reaction to introduce the carboxylate group at the 5-position.[8]

Logical Workflow for Palladium-Catalyzed Carbonylation:

Caption: Palladium-catalyzed carbonylation for indole-2,5-dicarboxylate synthesis.

Direct C-H functionalization is a powerful strategy for the late-stage modification of heterocyclic scaffolds. While the C-H bonds on the benzene ring of indole are generally less reactive than those on the pyrrole ring, regioselective functionalization can be achieved using directing groups.[9] A pre-existing indole-2-carboxylate could potentially be functionalized at the C5 position through a palladium-catalyzed C-H activation/carboxylation sequence, although this would likely require significant methodological development.

Conclusion

The synthesis of indole-2,5-dicarboxylates can be accomplished through several reliable and versatile methods. The classical Fischer and Reissert syntheses provide robust and well-established routes, with the choice of starting materials being the primary determinant of the final substitution pattern. For researchers seeking more modern and potentially more efficient alternatives, palladium-catalyzed reactions, such as carbonylation and C-H functionalization, offer promising avenues for exploration. The detailed information and proposed protocols in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel indole-based compounds. Further optimization of the proposed reaction conditions will likely lead to high-yielding and scalable syntheses of these important heterocyclic molecules.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Indole Dicarboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast array of indole derivatives, those bearing dicarboxylate functionalities have emerged as a particularly interesting class of molecules with significant therapeutic potential. Their ability to engage with various biological targets, including enzymes and receptors, has led to the exploration of their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. This in-depth technical guide provides a comprehensive overview of the biological activities of indole dicarboxylate derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

I. Anticancer Activity

Indole dicarboxylate derivatives have demonstrated notable potential as anticancer agents, primarily through the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected indole dicarboxylate and related derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase Inhibition | 3.11 | [1] |

| 1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl)thiosemicarbazone] derivatives | HeLa (Cervical Carcinoma) | Effective in µM concentrations | [2] |

| Thiazolyl-indole-2-carboxamide (6i) | MCF-7 (Breast Cancer) | 6.10 ± 0.4 | [3] |

| Thiazolyl-indole-2-carboxamide (6v) | MCF-7 (Breast Cancer) | 6.49 ± 0.3 | [3] |

| 1H-indole-2-carboxylic acid derivative (C11) | Bel-7402 (Liver Cancer) | Data reported as effective | [4] |

| 1H-indole-2-carboxylic acid derivative (C11) | SMMC-7721 (Liver Cancer) | Data reported as effective | [4] |

| 1H-indole-2-carboxylic acid derivative (C11) | Hep G2 (Liver Cancer) | Data reported as effective | [4] |

Note: Data for a wider range of specific indole dicarboxylate derivatives with direct IC50 values against cancer cell lines is an active area of research. The table includes closely related active structures to demonstrate the potential of the indole carboxylate scaffold.

II. Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Indole dicarboxylate derivatives have shown promising activity against a range of bacteria and fungi, suggesting their potential as a new class of anti-infective drugs.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected indole dicarboxylate and related derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 8) | Enterobacter cloacae | 0.004 - 0.03 | [5] |

| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 12) | Escherichia coli | 0.004 | [5] |

| Indole-3-carboxylic acid dipeptide conjugate | Escherichia coli | Good activity reported | [2] |

| Indole-3-carboxylic acid dipeptide conjugate | Pseudomonas aeruginosa | Good activity reported | [2] |

| Indole-3-carboxylic acid dipeptide conjugate | Streptococcus pyogenes | Good activity reported | [2] |

| Indole-3-carboxylic acid dipeptide conjugate | Staphylococcus aureus | Good activity reported | [2] |

| Indole-2-carboxamide derivative (Compound 10) | Mycobacterium tuberculosis | 0.39 | [6] |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA | 0.98 | [7] |

III. Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Indole dicarboxylate derivatives have been investigated for their ability to modulate inflammatory responses, often by targeting key enzymes and signaling pathways involved in inflammation.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected indole derivatives, presented as IC50 values for the inhibition of inflammatory mediators.

| Compound/Derivative Class | Target/Assay | IC50 (µM) | Reference |

| Indole-amide derivative of Ursolic Acid (UA-1) | Nitric Oxide (NO) Inhibition | 2.2 ± 0.4 | [8] |

| Ursolic Acid (Parent Compound) | Nitric Oxide (NO) Inhibition | 17.5 ± 2.0 | [8] |

| Synthetic 5-bromoisatin | Nitric Oxide (NO) Inhibition | 151.6 | [9] |

| Isatin | Nitric Oxide (NO) Inhibition | ~339.8 | [9] |

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indole dicarboxylate derivatives.

MTT Cell Viability Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the indole dicarboxylate derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

-

Indole dicarboxylate derivative stock solutions

-

Sterile saline or PBS

-

Microplate reader or visual inspection

Protocol:

-

Prepare Inoculum: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare Compound Dilutions: Prepare a serial two-fold dilution of the indole dicarboxylate derivative in the microtiter plate.

-

Add 100 µL of sterile broth to all wells.

-

Add 100 µL of the stock solution of the compound to the first well of a row.

-

Mix the contents of the first well and transfer 100 µL to the second well.

-

Continue this serial dilution process across the plate, discarding the final 100 µL from the last well in the dilution series.

-

-

Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations and inoculum density.

-

Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.[5]

V. Signaling Pathways Modulated by Indole Derivatives

Indole dicarboxylate derivatives exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in disease states. The PI3K/Akt/mTOR and NF-κB pathways are two of the most significant cascades targeted by these compounds.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway at multiple points.[12]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. Its constitutive activation is associated with many inflammatory diseases and cancers. Indole derivatives have been shown to suppress NF-κB activation.[12]

VI. Conclusion

Indole dicarboxylate derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated activities against cancer, microbial pathogens, and inflammatory processes, coupled with their ability to modulate key signaling pathways such as PI3K/Akt/mTOR and NF-κB, underscore their potential in addressing significant unmet medical needs. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on expanding the library of indole dicarboxylate derivatives and conducting comprehensive structure-activity relationship studies to optimize their potency, selectivity, and pharmacokinetic properties.

References

- 1. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.neliti.com [media.neliti.com]

- 12. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

Diethyl 1H-indole-2,5-dicarboxylate: A Heterocyclic Building Block for Advanced Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1H-indole-2,5-dicarboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural framework, featuring a bicyclic indole core with reactive ester functionalities at the C2 and C5 positions, makes it an attractive starting material for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of Diethyl 1H-indole-2,5-dicarboxylate, with a focus on its utility in medicinal chemistry and drug discovery. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its use in the laboratory.

Chemical Properties and Data

Diethyl 1H-indole-2,5-dicarboxylate is a stable, crystalline solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₄ |

| Molecular Weight | 261.27 g/mol |

| CAS Number | 127221-02-7 |

| Appearance | White to light yellow crystalline powder |

| Purity | ≥95% |

| Solubility | Soluble in most organic solvents |

Table 1: Physicochemical Properties of Diethyl 1H-indole-2,5-dicarboxylate

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | br s | 1H | N-H |

| ~8.3 | d | 1H | H-4 |

| ~7.9 | dd | 1H | H-6 |

| ~7.4 | d | 1H | H-7 |

| ~7.2 | s | 1H | H-3 |

| ~4.4 | q | 2H | -OCH₂CH₃ (C5) |

| ~4.3 | q | 2H | -OCH₂CH₃ (C2) |

| ~1.4 | t | 3H | -OCH₂CH₃ (C5) |

| ~1.3 | t | 3H | -OCH₂CH₃ (C2) |

Table 2: Predicted ¹H NMR Chemical Shifts

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (C5-ester) |

| ~162 | C=O (C2-ester) |

| ~138 | C-7a |

| ~130 | C-2 |

| ~128 | C-3a |

| ~125 | C-5 |

| ~124 | C-4 |

| ~121 | C-6 |

| ~112 | C-7 |

| ~105 | C-3 |

| ~61 | -OCH₂CH₃ (C5) |

| ~60 | -OCH₂CH₃ (C2) |

| ~14.5 | -OCH₂CH₃ (C5) |

| ~14.3 | -OCH₂CH₃ (C2) |

Table 3: Predicted ¹³C NMR Chemical Shifts

Synthesis of Diethyl 1H-indole-2,5-dicarboxylate

Proposed Synthetic Pathway: Fischer Indole Synthesis

The proposed synthesis of Diethyl 1H-indole-2,5-dicarboxylate proceeds via the reaction of 4-(ethoxycarbonyl)phenylhydrazine with diethyl 2-oxosuccinate (diethyl oxaloacetate) in the presence of an acid catalyst.

Figure 1: Proposed Fischer Indole Synthesis of Diethyl 1H-indole-2,5-dicarboxylate.

Detailed Experimental Protocol (Proposed)

Materials:

-

4-(Ethoxycarbonyl)phenylhydrazine hydrochloride

-

Diethyl 2-oxosuccinate

-

Ethanol, absolute

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(ethoxycarbonyl)phenylhydrazine hydrochloride (1.0 eq) in absolute ethanol. Add diethyl 2-oxosuccinate (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Indolization: To the reaction mixture, slowly add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Diethyl 1H-indole-2,5-dicarboxylate as a solid.

Applications as a Heterocyclic Building Block

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[4][5] Diethyl 1H-indole-2,5-dicarboxylate, with its two modifiable ester groups, provides a versatile platform for the synthesis of a diverse range of biologically active molecules.

In Drug Discovery

Derivatives of indole-2-carboxylic acid and indole-2,5-dicarboxylic acid have shown significant promise in various therapeutic areas.[6][7]

-

Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[8][9][10] The dicarboxylate scaffold of the title compound allows for the introduction of pharmacophoric features at both the C2 and C5 positions, potentially leading to enhanced binding affinity and improved antiviral activity.

-

Anticancer Agents: The indole core is a common feature in many anticancer drugs.[6][11] The functional groups on Diethyl 1H-indole-2,5-dicarboxylate can be elaborated to interact with various biological targets involved in cancer progression, such as protein kinases and enzymes involved in cell cycle regulation.

-

Immunomodulators: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy. Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO.[12]

Figure 2: Workflow for Drug Discovery using Diethyl 1H-indole-2,5-dicarboxylate.

Signaling Pathways

While specific signaling pathways modulated by derivatives of Diethyl 1H-indole-2,5-dicarboxylate are not extensively documented, the known biological activities of related indole compounds suggest potential interactions with several key pathways.

References

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Indole synthesis [organic-chemistry.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Electron-Withdrawing Groups on the Indole Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic properties and its prevalence in biologically active molecules. The strategic placement of substituents on the indole ring is a critical tool for modulating its reactivity and physicochemical properties. This technical guide provides an in-depth analysis of the effects of electron-withdrawing groups (EWGs) on the indole ring system, offering a comprehensive resource for professionals in drug discovery and chemical research.

The Electronic Landscape of the Indole Ring

Indole is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring. The lone pair of electrons on the nitrogen atom participates in the π-electron system, making the ring electron-rich and highly reactive toward electrophiles.[1] This reactivity is not uniform across the ring; the C3 position of the pyrrole ring is the most nucleophilic and is the primary site for electrophilic aromatic substitution, being approximately 10¹³ times more reactive than benzene.[1][2]

Modulation of Reactivity by Electron-Withdrawing Groups

Electron-withdrawing groups fundamentally alter the electronic properties of the indole ring by decreasing its electron density. This deactivation has profound implications for the ring's reactivity, acidity, and spectroscopic characteristics.

Effects on Electrophilic Aromatic Substitution

The primary consequence of attaching an EWG to the indole ring is a marked decrease in its nucleophilicity, thereby reducing its reactivity towards electrophiles.[3] The magnitude of this deactivating effect is dependent on both the strength of the EWG and its position on the ring.

-

Pyrrole Ring Substitution: An EWG located directly on the electron-rich pyrrole ring, particularly at the C2 or C3 positions, exerts a strong deactivating effect. For instance, 3-nitroindole derivatives exhibit a remarkable shift in reactivity, where the electron-deficient ring can undergo reactions with electron-rich species.[4]

-

Benzene Ring Substitution: When an EWG is placed on the benzene portion of the ring, it deactivates the entire molecule, including the pyrrole ring. This can influence the regioselectivity of reactions. For example, the presence of a nitrogen atom (an EWG) at the 7-position in 7-azaindole deactivates the C3 position, inhibiting its participation in certain reactions.[5] In some synthetic protocols, substrates with EWGs on the aniline ring require more stringent reaction conditions, such as refluxing, to achieve moderate to high yields.[6]

Impact on N-H Acidity

The proton on the indole nitrogen is weakly acidic, with a pKa of approximately 16.2 in water.[1] EWGs enhance the acidity of this N-H proton by stabilizing the negative charge of the resulting conjugate base (the indolide anion) through inductive and resonance effects. This increased acidity is an important consideration in N-alkylation and other reactions involving the deprotonation of the indole nitrogen.

Spectroscopic Property Alterations

EWGs significantly influence the absorption and emission spectra of the indole chromophore.

-

UV-Vis Absorption: A general trend is that an EWG shifts the maximum absorbance wavelength (λab max) to a longer wavelength (a red or bathochromic shift) relative to unsubstituted indole.[7] Strong EWGs, such as the nitro group (-NO₂), can also cause a broadening of the absorption spectrum.[7]

-

Fluorescence: The effect on fluorescence is more complex. While some EWG-substituted indoles exhibit useful fluorescence properties, others are essentially non-fluorescent. For instance, 4-nitroindole is a potent fluorescence quencher, whereas 4-formylindole has a reasonably large fluorescence quantum yield, making it a candidate for use as a biological fluorescence reporter.[7] Benzyl ring substitutions with electrophilic groups can lift the degeneracy between the ¹Lₐ and ¹Lₑ transitions, resulting in a large energy separation between them.[8][9]

Quantitative Data Summary

To facilitate comparison, the following tables summarize key quantitative data related to the electronic and spectroscopic effects of various EWGs on the indole ring.

Table 1: Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) provides a quantitative correlation for the effect of substituents on reaction rates and equilibria.[10][11] The substituent constant, σ, quantifies the electronic effect of a substituent. Positive σ values indicate an electron-withdrawing effect.

| Substituent | σmeta | σpara |

| -F | 0.34 | 0.05 |

| -Cl | 0.37 | 0.22 |

| -Br | 0.40 | 0.23 |

| -I | 0.35 | 0.18 |

| -CF₃ | 0.44 | 0.57 |

| -CN | 0.62 | 0.67 (0.89) |

| -C(=O)H | 0.36 | 0.22 (1.03) |

| -C(=O)CH₃ | 0.38 | 0.50 (0.82) |

| -C(=O)OCH₃ | 0.33 | 0.45 (0.66) |

| -NO₂ | 0.73 | 0.78 (1.25)* |

| -SO₂CH₃ | 0.68 | 0.72 |

*Values in parentheses are used when the substituent has a direct resonance interaction with the functional group. (Data sourced from Schwarzenbach et al. and other sources)[12]

Table 2: Spectroscopic Data for Substituted Indoles

The position of the substituent and the solvent can significantly affect the spectroscopic properties. The following data were collected in ethanol or cyclohexane.

| Compound | Solvent | λab max (nm) | λem max (nm) | Stokes Shift (nm) |

| Indole | Ethanol | 278 | 345 | 67 |

| 4-CN-Indole | Ethanol | 296 | 390 | 94 |

| 4-CHO-Indole | Ethanol | 309 | 433 | 124 |

| 4-NO₂-Indole | Ethanol | 350 | N/A (non-fluorescent) | N/A |

| 5-Hydroxyindole | Cyclohexane | 308 | 325 | 17 |

| 6-Hydroxyindole | Cyclohexane | 289 | 293 | 4 |

| 3-Acetylindole | Ethanol | 298 | 425 | 127 |

(Data compiled from multiple sources)[7][8][13]

Applications in Drug Development and Biology

The indole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[14][15] EWGs are crucial for fine-tuning the biological activity and pharmacokinetic profiles of these agents.

-

Modulating Binding Affinity: EWGs can alter the electron distribution of the indole ring, influencing its ability to form hydrogen bonds, π-π stacking interactions, and other non-covalent bonds with protein targets.[16]

-

Improving Pharmacokinetics: By modifying properties like lipophilicity and metabolic stability, EWGs can enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Biological Activity: The introduction of EWGs has led to the development of potent anticancer, antimicrobial, and antiviral agents.[14] For example, methyl substitution at the N-1 position of certain indole derivatives was found to significantly enhance anticancer activity by about 60-fold compared to the unsubstituted analogue.[6]

Key Experimental Protocols

Synthesis of a 3-Substituted Indole via Friedel-Crafts Acylation

This protocol describes the acylation of indole, a classic electrophilic aromatic substitution reaction. The presence of an EWG on the starting indole would necessitate harsher conditions.

-

Materials: Indole, acetic anhydride, phosphoric acid.

-

Procedure: a. Dissolve indole in acetic anhydride with stirring. b. Cool the mixture in an ice bath. c. Add phosphoric acid dropwise to the cooled solution. d. Allow the reaction to stir at room temperature for 30 minutes. e. Quench the reaction by pouring the mixture into ice water. f. Collect the resulting precipitate (3-acetylindole) by vacuum filtration. g. Recrystallize the product from an appropriate solvent (e.g., ethanol/water) to purify.

Measurement of Spectroscopic Properties

-

Materials: Substituted indole, spectroscopic grade solvent (e.g., ethanol, cyclohexane), quartz cuvettes (1.0 cm path length), UV-Vis spectrophotometer, fluorometer.

-

Procedure for UV-Vis Absorption: a. Prepare a dilute solution of the indole derivative (e.g., 25 µM) in the chosen solvent.[7] b. Use the pure solvent as a blank to zero the spectrophotometer. c. Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). d. Identify the wavelength of maximum absorbance (λab max).

-

Procedure for Fluorescence Emission: a. Using the same solution, place the cuvette in the fluorometer. b. Set the excitation wavelength (λex) to a value at or near the λab max. c. Scan the emission wavelengths to record the fluorescence spectrum. d. Identify the wavelength of maximum emission (λem max).

Biochemical Detection of Indole (Kovács Test)

This test is widely used in microbiology to identify bacteria capable of metabolizing tryptophan to indole. It demonstrates the high reactivity of the indole C3 position with the electrophilic p-dimethylaminobenzaldehyde in Kovács reagent.[17][18]

-

Materials: Bacterial culture grown in tryptophan broth (18-24 hours), Kovács reagent (p-dimethylaminobenzaldehyde, amyl alcohol, hydrochloric acid).[17]

-

Procedure: a. To the incubated tryptophan broth culture, add 0.5 mL of Kovács reagent.[17] b. Gently agitate the tube. c. Observe the interface between the reagent and the broth.

-

Interpretation:

Visualized Workflows and Concepts

Caption: Effect of an EWG on electrophilic substitution of indole.

Caption: Experimental workflow for the biochemical Kovács indole test.

Caption: Conceptual pathway of an indole-EWG drug inhibiting a kinase.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. global.oup.com [global.oup.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. asm.org [asm.org]

- 19. google.com [google.com]

The Versatile Building Block: A Technical Guide to Diethyl 1H-indole-2,5-dicarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of diethyl 1H-indole-2,5-dicarboxylate, a key heterocyclic compound, and its significant role as a versatile intermediate in organic synthesis and medicinal chemistry. This document details its synthesis, chemical reactivity, and applications, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction